molecular formula C17H13ClN2OS2 B2661836 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide CAS No. 292053-12-4

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2661836
CAS No.: 292053-12-4
M. Wt: 360.87
InChI Key: SYXWSIMOAXURGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13ClN2OS2 and its molecular weight is 360.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlights the synthesis and characterization of acylthioureas, including derivatives related to 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide, demonstrating significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest potential for the development of novel antimicrobial agents with antibiofilm properties.

Catalysis and Asymmetric Synthesis

Research on chiral ruthenium(II) complexes containing monodentate acylthiourea ligands, related to this compound, has shown efficient catalysis in the asymmetric transfer hydrogenation of ketones (Sheeba, Tamizh, Farrugia, Endo, & Karvembu, 2014). This discovery opens pathways for enantioselective synthesis, crucial in drug development.

Antitubercular and Antibacterial Activities

Another study synthesized analogs derived from this compound, demonstrating promising antitubercular and antibacterial activities. Compounds showed efficacy against both Gram-positive and Gram-negative bacteria and were screened for activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015). These results suggest the compound's relevance in addressing antibiotic resistance issues.

Inhibition of Carbon Steel Corrosion

The corrosion inhibition properties of thiosemicarbazide derivatives, structurally similar to this compound, were investigated, showing significant efficacy in reducing carbon steel corrosion in acidic environments (Shahabi, Norouzi, & Ganjali, 2015). This research suggests potential industrial applications in protecting metal structures and components.

Properties

IUPAC Name

3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-10-6-8-11(9-7-10)19-17(22)20-16(21)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXWSIMOAXURGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.